Ambrein

Beschreibung

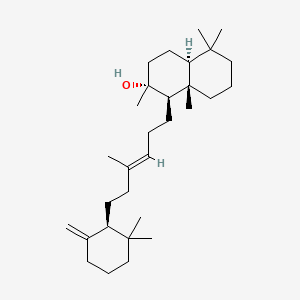

Structure

3D Structure

Eigenschaften

CAS-Nummer |

473-03-0 |

|---|---|

Molekularformel |

C30H52O |

Molekulargewicht |

428.7 g/mol |

IUPAC-Name |

(1R,2R,4aS,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C30H52O/c1-22(15-16-24-23(2)13-10-18-27(24,3)4)12-9-14-26-29(7)20-11-19-28(5,6)25(29)17-21-30(26,8)31/h12,24-26,31H,2,9-11,13-21H2,1,3-8H3/b22-12+/t24-,25+,26-,29+,30-/m1/s1 |

InChI-Schlüssel |

BIADSXOKHZFLSN-WSDLNYQXSA-N |

SMILES |

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C |

Isomerische SMILES |

C/C(=C\CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)/CCC3C(=C)CCCC3(C)C |

Kanonische SMILES |

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C |

Andere CAS-Nummern |

473-03-0 |

Synonyme |

1-(6-(2,2-dimethyl-6-methylenecyclohexyl)-4-methyl-3-hexenyl)decahydro-2,5,5,8a-tetramethyl-2-naphthalenol ambrein |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ambrein: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrein is a triterpenoid alcohol renowned as the principal constituent of ambergris, a rare excretion from the sperm whale (Physeter macrocephalus). Historically prized in perfumery as a fixative, this compound's complex chemical nature and biological activities have garnered significant scientific interest. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-ambrein. It includes a compilation of its physicochemical and spectroscopic properties, outlines the experimental protocols for its isolation and structural elucidation, and illustrates its key structural features and biosynthetic pathway through detailed diagrams.

Chemical Structure and Stereochemistry

This compound (CAS No: 473-03-0) is a complex triterpenoid alcohol with the molecular formula C₃₀H₅₂O.[1][2] Its structure is characterized by a tricyclic core based on a trans-fused decahydronaphthalene (decalin) ring system.

The systematic IUPAC name for the naturally occurring (+)-ambrein is (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol .[2]

The key structural features are:

-

Tricyclic Decalin Core: A rigid trans-fused decalin skeleton.

-

Tertiary Hydroxyl Group: A hydroxyl (-OH) group positioned at the C-2 carbon.

-

Alkenyl Side Chain: A long side chain attached at the C-1 position, which contains a trisubstituted double bond with an (E)-configuration.

-

Terminal Cyclohexyl Ring: The side chain terminates in a substituted cyclohexyl ring featuring an exocyclic methylene group.[3]

The stereochemistry of this compound has been unequivocally established through extensive spectroscopic studies and chemical synthesis. The absolute configuration of the chiral centers in the decalin core is (1R, 2R, 4aS, 8aS), and the chiral center in the terminal cyclohexyl ring is (1S). The geometry of the double bond in the side chain is exclusively (3E).[2]

Quantitative Data

The physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is crucial for its identification and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₂O | [1][2] |

| Molar Mass | 428.73 g/mol | [2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 82–83 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents. | [1] |

| Mass Spectrometry (APCI-MS) | Positive Ion: m/z 411.3984 ([M+H-H₂O]⁺, loss of water) Negative Ion: m/z 460.3927 ([M+O₂]⁻, oxygen adduct) | [1][4][5] |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments and specific optical rotation values are spread across various literature sources and can be compiled from specialized spectroscopic studies.

Experimental Protocols

Isolation of this compound from Ambergris

The high concentration of this compound in ambergris (often exceeding 80% in high-quality samples) facilitates its isolation. The classical method relies on solvent extraction and crystallization.

Protocol Overview:

-

Extraction: Raw ambergris is ground into a powder and heated in a suitable alcohol, such as ethanol. This compound, being soluble in hot alcohol, is extracted from the waxy matrix.

-

Filtration: The hot alcoholic solution is filtered to remove insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly. As the temperature decreases, the solubility of this compound reduces, leading to its crystallization as a white solid.

-

Purification: The resulting crystals can be further purified by recrystallization to achieve high purity. Modern chromatographic techniques, such as column chromatography over silica gel, can also be employed for purification.

Structural Elucidation

The elucidation of this compound's complex structure has been a result of decades of chemical and spectroscopic analysis. Modern structural determination relies on a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₃₀H₅₂O).[1][5] Atmospheric Pressure Chemical Ionization (APCI) is a suitable technique, which often shows a characteristic loss of water ([M+H-H₂O]⁺) in positive ion mode.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound.[6]

-

¹H NMR: Provides information on the number and environment of protons, revealing characteristic signals for the olefinic protons in the side chain and the exocyclic methylene group.

-

¹³C NMR: Determines the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all signals.

-

NOESY/ROESY: These experiments measure through-space interactions between protons, which is critical for determining the relative stereochemistry of the molecule, particularly the trans-fusion of the decalin rings.

-

-

X-ray Crystallography: This technique provides the definitive proof of the three-dimensional structure and absolute stereochemistry of a molecule.[7][8] While a crystal structure of this compound itself is not commonly cited, the structure of its derivatives has been confirmed by single-crystal X-ray crystallography, which in turn confirms the stereochemistry of the parent molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum will prominently feature a broad absorption band for the hydroxyl (-OH) group and characteristic bands for C-H bonds and C=C double bonds.

Visualizations

Key Structural Features of this compound

The following diagram illustrates the core structure of this compound, highlighting its key functional components and defined stereocenters.

Biosynthetic Pathway of this compound

This compound is synthesized in vivo from the common triterpenoid precursor, squalene.[10] The biosynthesis is a multi-step enzymatic process. The key steps that have been elucidated and replicated in engineered microorganisms are shown below.[11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. acs.org [acs.org]

- 3. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. earthdoc.org [earthdoc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Further spectral and chromatographic studies of ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Ambrein in Physeter macrocephalus: A Technical Guide for Researchers

Abstract

Ambrein, a triterpenoid alcohol, is the principal constituent of ambergris, a rare and valuable substance produced in the digestive system of the sperm whale, Physeter macrocephalus. For centuries, this compound has been highly prized in the fragrance industry for its unique fixative properties and its role as a precursor to the coveted amber odorants. The natural scarcity of ambergris and the protection of sperm whales have driven significant research into the biosynthesis of this compound, with the goal of developing sustainable production methods. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, catering to researchers, scientists, and drug development professionals. It details the key enzymatic steps, proposed in vivo and in vitro pathways, quantitative data from heterologous production systems, and detailed experimental protocols. Furthermore, this guide presents visualizations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound (C₃₀H₅₂O) is a tetracyclic triterpenoid that constitutes 25–45% of ambergris.[1] Its biosynthesis originates from the acyclic C₃₀ isoprenoid, squalene. The formation of this compound is a fascinating example of natural product biosynthesis, believed to occur in the intestinal tract of the sperm whale, possibly involving the gut microbiome.[1] The unique structure of this compound, which lacks the typical fused polycyclic system of many other triterpenoids, suggests a non-canonical cyclization cascade. Research into this pathway has not only shed light on a unique biochemical transformation but has also paved the way for the biotechnological production of this compound in microbial hosts, offering a sustainable alternative to its natural sourcing.

This guide will explore the two primary proposed pathways for this compound biosynthesis: the hypothesized in vivo pathway within the sperm whale and the successfully demonstrated in vitro/heterologous production pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound commences with the linear triterpene, squalene. The key transformation is the intricate cyclization of the squalene backbone to form the characteristic tetracyclic structure of this compound. Two distinct pathways are currently considered.

Hypothesized In Vivo Pathway in Physeter macrocephalus

The precise enzymatic machinery and intermediate steps of this compound biosynthesis within the sperm whale remain a subject of investigation. Isotopic analysis of this compound and co-occurring sterols in ambergris suggests that this compound follows a different biosynthetic route than typical sterols, pointing towards the involvement of gut bacteria.[2][3] The leading hypothesis for the in vivo pathway involves the following key features:

-

Microbial Mediation: The process is likely carried out by enzymes from the sperm whale's gut microbiota.

-

Bicyclic Intermediates: The discovery of bicyclic polypodane derivatives in ambergris suggests that the cyclization of squalene may proceed through bicyclic polypodenol intermediates, rather than a direct cyclization to the tetracyclic structure.[2][3]

Further research, including metagenomic and metabolomic analyses of the sperm whale gut, is required to fully elucidate this natural pathway.

Caption: Hypothesized in vivo this compound biosynthesis pathway in the sperm whale gut.

In Vitro and Heterologous Biosynthesis Pathway

Significant progress in understanding the enzymatic requirements for this compound synthesis has come from the successful reconstitution of a biosynthetic pathway in microbial hosts such as Escherichia coli and Pichia pastoris.[4][5] This pathway involves a two-step enzymatic cascade:

-

Monocyclization of Squalene: A mutated squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius, specifically the D377C mutant (AaSHCD377C), catalyzes the initial cyclization of squalene to a monocyclic intermediate, 3-deoxyachilleol A.[4]

-

Formation of this compound: The tetraprenyl-β-curcumene cyclase (BmeTC) from Bacillus megaterium then acts on 3-deoxyachilleol A to catalyze the subsequent cyclizations, forming the tetracyclic structure of this compound.[4]

An alternative, single-enzyme approach has also been demonstrated, where a mutant of BmeTC (BmeTCD373C) can directly convert squalene to this compound, albeit with the formation of byproducts.[4]

References

- 1. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 3. Squalene-hopene cyclase: final deprotonation reaction, conformational analysis for the cyclization of (3R,S)-2,3-oxidosqualene and further evidence for the requirement of an isopropylidene moiety both for initiation of the polycyclization cascade and for the formation of the 5-membered E-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of sterol metabolism by gut microbiota and its relevance to disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and chemical properties of ambrein and structurally related triterpenoids. This compound, a triterpenoid alcohol, is a historically significant natural product primarily sourced from ambergris, a rare excretion from the sperm whale (Physeter macrocephalus). Due to the protected status of sperm whales and the scarcity of ambergris, research has increasingly focused on alternative and sustainable sources, including microbial biosynthesis and the exploration of plant-derived triterpenoids with similar structural features. This document details the natural occurrence of this compound, summarizes quantitative data on its concentration in various grades of ambergris, and presents the yields achieved through biotechnological production in various microbial hosts. Furthermore, it explores related triterpenoids from plant sources such as Salvia sclarea and Cistus species, which serve as important precursors for the semi-synthesis of ambroxide, a key degradation product of this compound. This guide also provides an overview of experimental protocols for the extraction, purification, and characterization of this compound and discusses its known pharmacological activities and potential underlying signaling pathways.

Natural Sources of this compound and Related Triterpenoids

Ambergris: The Primary Natural Source of this compound

Ambergris is a waxy, solid substance produced in the digestive system of the sperm whale, likely as a mechanism to protect the gut from the sharp beaks of squid, its primary food source.[1][2] It is found floating in the sea or washed ashore and is the only known significant natural source of this compound.[1][2] The composition of ambergris is complex, consisting mainly of this compound (25-45%), along with cholestanol-type steroids (40-46%), fatty acids, and volatile compounds.[3][4] The quality and composition of ambergris vary depending on its age and the extent of its exposure to environmental factors like sunlight and seawater.[4] Freshly expelled ambergris is black and has a fecal odor, while aged ambergris develops a lighter color (grey or white) and a sweet, earthy aroma.[4] This change in aroma is due to the oxidative degradation of the odorless this compound into fragrant compounds like ambroxide and ambrinol.[2]

Table 1: this compound Content in Different Grades of Ambergris

| Grade of Ambergris | Color | Typical this compound Content (% w/w) | Reference(s) |

| High Quality | White/Silver | Up to 80-97% | [5][6] |

| Medium Quality | Grey | 40-60% | [3] |

| Low Quality | Black | 25-45% | [3] |

Plant-Derived Triterpenoids as this compound Analogues and Precursors

While this compound itself has not been isolated from terrestrial plants, several plant species produce triterpenoids with structural similarities or that serve as precursors to this compound-derived fragrance compounds.

-

Salvia sclarea (Clary Sage): This plant is a major commercial source of sclareol, a bicyclic diterpene alcohol.[7] Sclareol is a key starting material for the industrial semi-synthesis of ambroxide, a valuable fragrance ingredient that is a degradation product of this compound.[1][8] The biosynthesis of sclareol in S. sclarea occurs in the glandular trichomes of the flower calyces and proceeds via the methylerythritol-phosphate (MEP) pathway.[7][9]

-

Cistus species (Rockrose): Various species of the genus Cistus, particularly Cistus creticus, produce a resinous substance called labdanum.[10][11] This resin is rich in labdane-type diterpenes, which are structurally related to the degradation products of this compound and contribute to the amber-like scent of labdanum.[10][11][12]

Biotechnological Production of this compound

The rarity and ethical concerns associated with ambergris have driven the development of biotechnological methods for this compound production. Metabolic engineering of microorganisms offers a sustainable and controlled alternative.

Microbial Hosts for this compound Biosynthesis

Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been successfully engineered to produce this compound de novo from simple carbon sources like glucose and glycerol.[13][14] The biosynthetic pathway involves the heterologous expression of genes encoding enzymes that convert the central metabolite squalene into this compound.[13][14]

Table 2: this compound Yields from Engineered Microbial Systems

| Microbial Host | Key Engineering Strategy | This compound Titer (mg/L) | Fermentation Scale | Reference(s) |

| Escherichia coli | Expression of squalene synthase and this compound synthase | 2.6 | Shake Flask | [14] |

| Saccharomyces cerevisiae | Overexpression of mevalonate pathway genes, inhibition of competing pathways | 2.9 | Shake Flask | [14] |

| Pichia pastoris | Enhanced squalene supply and expression of this compound synthase | 105 | Fed-batch Fermentation | [8][13] |

| Saccharomyces cerevisiae | Synergistic remodeling of α-amyrin synthase and expanding storage pool (for related triterpenoid) | up to 1107.9 (for α-amyrin) | Fed-batch Fermentation | [15] |

Experimental Protocols

Extraction and Purification of this compound from Ambergris

3.1.1. Soxhlet Extraction (General Protocol for Triterpenoids)

This protocol describes a general method for the extraction of triterpenoids from a solid matrix, which can be adapted for this compound extraction from ambergris.

-

Sample Preparation: Grind the ambergris sample into a fine powder to increase the surface area for extraction.

-

Thimble Loading: Place a known weight of the powdered ambergris into a cellulose thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing a suitable solvent (e.g., dichloromethane, hexane, or ethanol), the Soxhlet extractor containing the thimble, and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent reaches the top of the siphon arm, it will carry the extracted compounds back into the boiling flask. This cycle is repeated for several hours (typically 6-24 hours) until the solvent in the siphon arm runs clear.

-

Solvent Removal: After extraction, the solvent in the round-bottom flask, now containing the crude this compound extract, is removed using a rotary evaporator to yield the crude extract.

Caption: General workflow for column chromatography purification.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

-

Derivatization: Due to the presence of a hydroxyl group, this compound is often derivatized prior to GC-MS analysis to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) ether. 2. GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison with a reference spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the structure of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to further confirm the structure.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Selected Protons | ||

| Olefinic proton | ~5.1 | |

| Methyl protons | ~0.8 - 1.2 | |

| Selected Carbons | ||

| Quaternary carbon (C-OH) | ~74 | |

| Olefinic carbons | ~120 - 140 | |

| Methyl carbons | ~15 - 30 | |

| (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument.) | ||

| [16][17] |

Pharmacological Activities and Potential Signaling Pathways

This compound has been reported to possess several pharmacological activities, suggesting its interaction with various biological pathways.

Anti-inflammatory and Analgesic Effects

This compound has demonstrated anti-inflammatory and antinociceptive (analgesic) properties in animal models. [14]The analgesic effect appears to be mediated through interactions with opioid, serotonergic, and noradrenergic systems. [10]The anti-inflammatory activity may involve the modulation of pro-inflammatory cytokine production, such as TNF-α and IL-6. [12]While the direct effect of this compound on the NF-κB signaling pathway has not been fully elucidated, this pathway is a key regulator of inflammation and cytokine production, making it a likely target. [18][19] dot

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB.

Aphrodisiac Effects

Traditionally, ambergris has been used as an aphrodisiac. [1]Studies in animal models have shown that this compound can increase sexual behavior, possibly by elevating testosterone levels. [1][20]The precise mechanism underlying this effect is not yet fully understood but may involve interactions with the endocrine system.

dot

Caption: Hypothetical pathway for the aphrodisiac effect of this compound.

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects, protecting against amyloid-beta-induced toxicity in cell models of Alzheimer's disease. [14]The underlying signaling pathways for this activity are still under investigation but may involve the modulation of apoptotic and inflammatory pathways in neuronal cells.

Conclusion

This compound remains a molecule of significant interest due to its historical use in perfumery and its emerging pharmacological properties. While ambergris from sperm whales is its only major natural source, the advances in microbial biosynthesis offer a promising and sustainable alternative for its production. The study of related triterpenoids from plant sources not only provides precursors for valuable fragrance compounds but also expands the chemical diversity available for drug discovery. Further research is needed to fully elucidate the detailed mechanisms of action of this compound and to develop standardized and optimized protocols for its extraction, purification, and analysis. This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, providing a comprehensive overview of the current state of knowledge on this compound and its related compounds.

References

- 1. Aphrodisiacs past and present: a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ambergris Properties - Ambergris Analysis [ambergrisanalysis.umt.edu.my]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of TNF-α, TNF-α receptors and IL-6 after treatment with AM3 in professional cyclists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-cell (+)-ambrein production in the yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering of Saccharomyces cerevisiae for the production of (+)-ambrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engineering Saccharomyces cerevisiae for high yield production of α-amyrin via synergistic remodeling of α-amyrin synthase and expanding the storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Modulation of proinflammatory cytokine release in rheumatoid synovial membrane cell cultures. Comparison of monoclonal anti TNF-alpha antibody with the interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of this compound, a major constituent of ambergris, on masculine sexual behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambrein CAS number and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrein is a natural triterpenoid alcohol that is the primary constituent of ambergris, a waxy substance secreted from the digestive system of the sperm whale (Physeter macrocephalus)[1][2]. While odorless in its pure form, this compound is the biological precursor to a range of aromatic derivatives, most notably ambroxide, which are highly valued in the fragrance industry for their unique scent and fixative properties[1][2]. Beyond its traditional use in perfumery, this compound has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an analgesic, an aphrodisiac, and an anti-inflammatory agent, making it a molecule of interest for drug discovery and development[1][2][3][4]. This guide provides a comprehensive overview of the technical details of this compound, including its chemical identity, physicochemical properties, and key experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound is classified as a triterpenoid alcohol with the chemical formula C₃₀H₅₂O[1][5]. Its structure was elucidated in 1946 by Leopold Ružička and Fernand Lardon[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 473-03-0 | [5][6][7] |

| Molecular Formula | C₃₀H₅₂O | [5][6] |

| Molecular Weight | 428.73 g/mol | [6][8] |

| IUPAC Name | (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline solid | [1][8] |

| Melting Point | 82–83 °C | [1][5][6] |

| Boiling Point | 210 °C (at 0.1 Torr)495-496 °C (at 760 mmHg) | [3][5][6] |

| Density (Predicted) | 0.94 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 15.40 ± 0.70 | [5][6] |

| Water Solubility | Insoluble | [1][8][9] |

| Solvent Solubility | Soluble in ethanol, ether, chloroform, benzene, petroleum ether | [1][9] |

| Odor | Odorless in pure form | [1][2] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily investigated in preclinical models. Its derivatives have also shown cytotoxic activity against various human cancer cell lines[1][10]. The primary activities are summarized below.

-

Antinociceptive (Analgesic) Activity: this compound has demonstrated significant pain-reducing effects in mouse models, with activity observed at intraperitoneal doses as low as 10 mg/kg[1][3][11]. Its mechanism is thought to involve multiple pathways, as its effects are inhibited by naloxone (an opioid antagonist), methysergide (a serotonin receptor antagonist), prazosin (an alpha-adrenergic blocker), and a noradrenergic neurotoxin[3][11].

-

Aphrodisiac Effects: Supporting its traditional use, this compound has been shown to increase sexual behavior in male rats[2][4]. This is accompanied by an elevation in testosterone concentrations[1].

-

Smooth Muscle Relaxation: this compound can decrease spontaneous contractions of smooth muscles in rats, guinea pigs, and rabbits[2]. This effect is believed to be mediated by its action as a Ca²⁺ antagonist, interfering with calcium ion influx from outside the cell[2][4].

-

Anti-inflammatory Effects: this compound contributes to anti-inflammatory modulation by inhibiting human neutrophil function[1][12].

Below is a diagram illustrating the key biological activities attributed to this compound.

Biosynthesis and Chemical Transformation

Natural and Engineered Biosynthesis

This compound is naturally biosynthesized from the triterpenoid precursor squalene in the digestive tract of the sperm whale[1]. Modern biotechnology has replicated this pathway in microorganisms like E. coli and yeast, providing a sustainable alternative to whale-derived sources[5][8]. The enzymatic pathway involves two key steps.

-

Squalene-hopene cyclase (SHC): This enzyme catalyzes the initial cyclization of squalene. A mutated form (e.g., D377C) is used to produce the monocyclic intermediate, 3-deoxyachilleol A[1][5].

-

Tetraprenyl-beta-curcumene synthase (BmeTC): This enzyme converts 3-deoxyachilleol A into the final tricyclic structure of this compound[1][5].

The biosynthetic pathway is visualized in the diagram below.

Photo-oxidation to Fragrance Compounds

While this compound itself is odorless, its value in perfumery comes from its degradation into fragrant compounds[8]. This transformation occurs naturally upon exposure to sunlight and air (photo-oxidation) and can be simulated in laboratory settings[2][10]. The primary product of this process is (-)-ambroxide (Ambroxan), the key odorant of ambergris[2][5].

Experimental Protocols

This section outlines methodologies for the extraction, analysis, and bioactivity assessment of this compound.

Extraction and Purification from Ambergris

This protocol describes a general method for isolating this compound from raw ambergris.

-

Sample Preparation: A subsample of ambergris is finely ground or broken into small pieces.

-

Solvent Extraction: The sample is dispersed in a suitable organic solvent, such as dichloromethane, and subjected to vortex mixing and ultrasonication to ensure thorough extraction.

-

Filtration: The resulting dispersion is filtered through a plug of de-fatted cotton wool or filter paper to remove insoluble materials.

-

Concentration: The filtered extract is evaporated to dryness under reduced pressure or a gentle stream of nitrogen.

-

Purification (Column Chromatography): The crude extract is redissolved in a minimal amount of solvent and subjected to column chromatography (e.g., using silica gel) to separate this compound from other components like sterols[8]. Fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify those containing pure this compound.

-

Crystallization: Pure fractions are combined, concentrated, and this compound is crystallized, often from an alcoholic solution, to yield colorless crystals[1].

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound in extracts[8][13][14].

-

Sample Preparation:

-

Solid samples (e.g., crude extracts) are dissolved in a volatile organic solvent like dichloromethane to a concentration of approximately 10 µg/mL[15].

-

Samples must be free of particles; centrifugation is recommended before transferring to a GC autosampler vial[15].

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, this compound's hydroxyl group can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether of this compound[13][16].

-

-

GC-MS Parameters (Typical):

-

Injector: Splitless injection at a temperature of 250-300 °C.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is suitable[15].

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 300 °C and holding for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.

-

-

Data Analysis: The retention time and mass spectrum of the analyte are compared with those of an authentic this compound standard for confirmation[7][12].

The general workflow for extraction and analysis is shown below.

Antinociceptive Bioassay: Hot Plate Test in Mice

The hot plate test is a standard method to assess the analgesic properties of a compound against thermal stimuli[11][17][18].

-

Animals: Male mice are used for the experiment. They are acclimatized to the laboratory environment for at least one week before testing[17].

-

Apparatus: A commercial hot plate analgesia meter is used, with the surface temperature maintained at a constant level (e.g., 47°C or 55°C)[18].

-

Procedure:

-

Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., morphine), and test groups receiving different doses of this compound (e.g., 10, 50, 100, 250 mg/kg)[3][11][17].

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.).

-

At a set time after injection (e.g., 30 minutes), each mouse is individually placed on the hot plate[17].

-

The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded with a stopwatch. A cut-off time (e.g., 80 seconds) is established to prevent tissue damage[18].

-

-

Data Analysis: The reaction latencies of the this compound-treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in latency time indicates an antinociceptive effect.

In Vitro Smooth Muscle Contraction Assay

This assay can be used to evaluate the muscle-relaxing properties of this compound[2].

-

Cell Culture: Human bronchial or vascular smooth muscle cells are cultured to confluence in an appropriate growth medium[19][20].

-

Collagen Gel Preparation:

-

Assay Procedure:

-

The cell-collagen mixture is dispensed into wells of a culture plate (e.g., 24-well plate) and allowed to polymerize at 37°C for about 1 hour[21][22].

-

Culture medium is added on top of the gels. The cells are incubated, allowing them to establish mechanical tension within the collagen matrix.

-

The medium is then replaced with fresh medium containing a contractile agonist (e.g., histamine, methacholine) with or without different concentrations of this compound.

-

-

Measurement and Analysis:

-

To initiate contraction, the collagen gels are gently detached from the sides of the wells[22].

-

The change in the diameter of the collagen gel over time is measured using a ruler or captured with an image analyzer[19][22]. The contraction index is calculated based on the reduction in gel size.

-

The ability of this compound to inhibit agonist-induced contraction is determined by comparing the contraction in this compound-treated gels to the agonist-only control.

-

Conclusion

This compound remains a molecule of significant interest due to its dual role as a precursor to high-value fragrances and as a pharmacologically active compound. Its well-defined physicochemical properties and the increasing feasibility of its production through biosynthetic methods open new avenues for research and commercial application. The experimental protocols outlined in this guide provide a foundation for scientists to further explore the chemical and biological landscape of this unique triterpenoid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the mode of action of this compound as a new antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. Simulated environmental photo- and auto-oxidation of this compound [eartharxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. uoguelph.ca [uoguelph.ca]

- 16. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 17. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]

- 19. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Biological Origin and Function of Ambrein in Sperm Whales: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Ambrein, a triterpenoid alcohol, is the principal constituent of ambergris, a rare and valuable substance formed in the digestive system of the sperm whale, Physeter macrocephalus. Historically prized in perfumery, recent scientific investigation has unveiled a range of pharmacological activities, positioning this compound as a molecule of significant interest for drug development. This technical guide provides a comprehensive overview of the biological origins of this compound, its complex biosynthesis, and its physiological functions. It details the current understanding of its formation within the sperm whale, the divergent in vivo and in vitro biosynthetic pathways, and its multifaceted pharmacological effects, including antinociceptive, anti-inflammatory, cardiovascular, and aphrodisiac properties. This document synthesizes quantitative data, outlines key experimental protocols for its study, and visualizes complex biological pathways and workflows to serve as a foundational resource for the scientific community.

Biological Origin of this compound in Physeter macrocephalus

This compound is exclusively derived from ambergris, a pathological concretion that occurs in the rectum of approximately 1% of sperm whales.[1][2][3] Ambergris is fundamentally a coprolith—a type of fossilized feces—that forms as a protective mechanism. The sperm whale's diet consists primarily of cephalopods, such as squid and cuttlefish. The sharp, indigestible chitinous beaks of this prey can cause significant irritation to the whale's intestinal mucosa.[3][4]

In a minority of whales, these beaks pass into the intestines, where the whale secretes a cholesterol-rich, fatty substance that coats and binds the sharp objects.[3] This mass is compacted within the rectum, where extensive water absorption occurs, solidifying the concretion over many years.[5] This process is considered pathological and can lead to intestinal obstruction, rectal rupture, and septicemia, which may ultimately be fatal to the whale.[6] The resulting mass, ambergris, is then expelled or released upon the whale's death.

This compound (C₃₀H₅₂O) is the chief chemical component of this mass.[7] Analysis of ambergris samples reveals that this compound can constitute a significant portion of the organic-soluble material.

Data Presentation: Composition of Ambergris

Table 1: Chemical Composition of Ambergris

| Component | Chemical Class | Concentration Range (% of Dichloromethane-Soluble Extract) | Reference(s) |

|---|---|---|---|

| This compound | Triterpene Alcohol | 26% - 97% | [8][9] |

| Epicoprosterol | Steroid | Variable | [7] |

| Coprosterol | Steroid | Variable | [7] |

| Coprostanone | Steroid Ketone | Variable | [4] |

| Cholesterol | Steroid | Variable |[7] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the common triterpenoid precursor, squalene.[1][2] However, compelling evidence suggests that the pathway within the sperm whale (in vivo) differs significantly from the enzymatic pathways constructed in vitro and in engineered microorganisms.

In Vivo Biosynthesis in the Sperm Whale

The precise in vivo mechanism remains an area of active research, but it is widely hypothesized to be a non-concerted cyclization of squalene mediated by the sperm whale's gut microbiota in the anaerobic environment of the rectum.[2][4][10] Key evidence for this distinct pathway includes:

-

Isotopic Data : Analysis of the relative isotopic ratios of carbon-13 (δ¹³C) reveals a statistically significant difference between this compound and co-occurring sterols (known bacterial metabolites of cholesterol) within ambergris samples. This suggests this compound originates from a different biosynthetic mechanism.[1][2][11]

-

Intermediate Compounds : While in vitro synthesis proceeds through a monocyclic intermediate, analysis of ambergris extracts has revealed the presence of compounds with a bicyclic polypodane nucleus. This has led to the hypothesis that the in vivo pathway involves the bacterial production of bicyclic polypodenols as intermediates.[1][2][11]

In Vitro and Microbial Biosynthesis

In contrast to the ambiguity of the in vivo process, the biosynthetic pathway for this compound has been successfully engineered in microbial hosts such as Escherichia coli and the yeast Pichia pastoris.[12][13] This pathway utilizes a two-step enzymatic cascade:

-

Step 1 : A mutated squalene-hopene cyclase (SHC), such as the D377C variant from Alicyclobacillus acidocaldarius (AaSHCD377C), catalyzes the monocyclization of squalene to form the intermediate 3-deoxyachilleol A.[7][14]

-

Step 2 : The enzyme tetraprenyl-β-curcumene cyclase (TC) from Bacillus megaterium (BmeTC) subsequently converts 3-deoxyachilleol A into the final tricyclic product, (+)-ambrein.[7][14]

Data Presentation: Microbial Production of this compound

Table 2: Reported Titers of this compound from Engineered Microorganisms

| Host Organism | Method | This compound Titer (mg/L) | Reference(s) |

|---|---|---|---|

| Escherichia coli | Shake Flask | 2.6 | [12] |

| Pichia pastoris | Shake Flask | 15 | [13] |

| Pichia pastoris | Fed-batch Fermentation | 105 |[13] |

Function and Pharmacological Activity of this compound

While this compound's primary role in the sperm whale is mechanical and protective, laboratory studies have revealed a spectrum of biological activities with therapeutic potential. This compound itself is odorless but serves as the biological precursor to fragrant oxidative degradation products like ambroxide.[15]

Antinociceptive (Analgesic) Activity

This compound has demonstrated significant antinociceptive effects in animal models without causing sedation.[16][17]

-

Mechanism : The analgesic effect is not fully elucidated but appears to involve multiple neurotransmitter systems. Studies show that the antinociceptive activity of this compound is inhibited by:

-

Naloxone : An opioid receptor antagonist.

-

Prazosin : An α1-adrenergic receptor antagonist.

-

Methysergide : A serotonin (5-HT) receptor antagonist.

-

DSP-4 : A neurotoxin that depletes norepinephrine.[16][18] This suggests a complex mechanism involving the interplay of opioidergic, noradrenergic, and serotonergic pathways.

-

Anti-inflammatory Activity

Extracts containing this compound and its derivatives exhibit potent anti-inflammatory properties.

-

Mechanism : The primary mechanism appears to be the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[19][20] In models using lipopolysaccharide (LPS)-stimulated macrophages, amber extract was shown to:

Cardiovascular Effects

In vivo studies in rats have shown that this compound exerts direct effects on the cardiovascular system.

-

Effects : this compound administration resulted in a negative chronotropic effect (decreased heart rate) and a significant positive inotropic effect (increased myocardial contractility).[22]

-

Mechanism : The positive inotropic action is hypothesized to involve either the enhancement of slow Ca²⁺ channels or the activation of β-adrenergic receptors in the heart. This compound also demonstrated the ability to attenuate the cardiovascular effects of nicotine and histamine.[22]

Aphrodisiac Activity

Supporting its traditional use, this compound has been shown to enhance masculine sexual behavior in male rats.

-

Effects : Administration of this compound led to a dose-dependent increase in penile erections and intromissions.[23]

-

Mechanism : While the exact pathway is not fully defined, the aphrodisiac effects are strongly correlated with a significant increase in serum testosterone concentrations, suggesting a mechanism involving the stimulation of androgen production.[24]

Cytotoxic Activity

This compound and its chemically transformed derivatives have been evaluated for their anticancer potential.

-

Effects : Studies have demonstrated cytotoxic activity against several human cancer cell lines, including liver carcinoma (Hepa59T/VGH), colon adenocarcinoma (WiDr), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7).[21] The mechanism of this cytotoxicity requires further investigation.

Data Presentation: Summary of Pharmacological Activities

Table 3: Summary of Investigated Pharmacological Activities of this compound

| Activity | Model System | Observed Effect(s) | Proposed Mechanism(s) | Reference(s) |

|---|---|---|---|---|

| Antinociceptive | Mice (Hotplate test) | Increased pain threshold | Modulation of opioidergic, noradrenergic, and serotonergic pathways | [16][17][18] |

| Anti-inflammatory | Macrophages (RAW 264.7) | Decreased TNF-α, IL-6, COX-2, iNOS | Inhibition of NF-κB pathway | [19][20] |

| Cardiovascular | Rats (in vivo) | ↓ Heart Rate, ↑ Contractility | Enhancement of Ca²⁺ channels and/or activation of β-adrenergic receptors | [22] |

| Aphrodisiac | Rats (in vivo) | ↑ Penile erections, intromissions | Increase in serum testosterone levels | [23][24] |

| Cytotoxic | Human cancer cell lines | Inhibition of cell proliferation | To be elucidated |[21] |

Key Experimental Protocols

This section provides an overview of standard methodologies employed in the extraction, analysis, and functional evaluation of this compound.

Extraction and Analysis of this compound from Ambergris

This workflow outlines the typical steps for identifying and quantifying this compound from a solid ambergris sample.

-

Protocol 1: Solvent Extraction and GC-MS Analysis

-

Extraction : A solid ambergris sample is powdered and extracted with an organic solvent such as dichloromethane.[8]

-

Concentration : The resulting solution is filtered to remove insoluble material and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Derivatization : For GC-MS analysis, the hindered hydroxyl group of this compound is typically derivatized to increase volatility. This is commonly achieved by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

-

GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). Separation is often performed on a capillary column (e.g., OV-17).[25] this compound is identified by comparing its retention time and mass spectrum to those of a purified standard.[8][25]

-

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A portion of the crude or purified extract is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Analysis : ¹H and ¹³C NMR spectra are acquired. This method is advantageous as it is non-destructive, requires minimal sample preparation, and can identify characteristic alkenic protons and carbon atoms of this compound in whole extracts.[9][12]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cell lines.

-

Protocol 3: MTT Cell Viability Assay

-

Cell Seeding : Plate selected cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[26][27]

-

Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%). Replace the medium in the wells with the this compound dilutions and control media.[26]

-

Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]

-

Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

-

Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This data is used to calculate parameters such as the half-maximal inhibitory concentration (IC₅₀).

-

Conclusion and Future Perspectives

This compound stands as a remarkable natural product, originating from a unique pathological process in sperm whales. While its biological role within the whale is primarily protective, its diverse and potent pharmacological activities make it a compelling lead compound for therapeutic development. The elucidation of its in vitro biosynthetic pathway has opened avenues for sustainable production through metabolic engineering, circumventing the reliance on the endangered sperm whale.

Future research should focus on several key areas:

-

Elucidation of the In Vivo Pathway : Advanced metagenomic and metabolomic studies of the sperm whale gut are needed to definitively identify the microbial species and enzymatic steps involved in this compound synthesis in vivo.

-

Mechanism of Action : Deeper investigation into the molecular targets and signaling pathways underlying this compound's cytotoxic, cardiovascular, and aphrodisiac effects is crucial for its translation into clinical applications.

-

Medicinal Chemistry : The this compound scaffold provides a unique starting point for the synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic targets.

This guide provides a foundational framework for researchers, and it is anticipated that continued exploration of this compound will yield significant scientific and therapeutic advancements.

References

- 1. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. baleinesendirect.org [baleinesendirect.org]

- 4. First evidence of terrestrial this compound formation in human adipocere - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Case Report: Ambergris coprolite and septicemia in a male sperm whale stranded in La Palma (Canary Islands) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. Comparative Analyses Reveal the Genetic Mechanism of Ambergris Production in the Sperm Whale Based on the Chromosome-Level Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EP3042960A1 - Method for producing this compound - Google Patents [patents.google.com]

- 15. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the mode of action of this compound as a new antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the Mode of Action of this compound as a New Antinociceptive Compound [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory activities of amber extract in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effect of this compound, a major constituent of ambergris, on masculine sexual behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploring scientifically proven herbal aphrodisiacs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. benchchem.com [benchchem.com]

- 27. japsonline.com [japsonline.com]

The Scent of Time: A Technical Guide to the Degradation of Ambrein and its Olfactory Profile

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The enigmatic allure of ambergris, a rare and historically prized substance from the sperm whale (Physeter macrocephalus), lies not in its primary constituent, but in the complex bouquet of scents that emerge as it ages. This technical guide delves into the core of ambergris's olfactory signature: the degradation of the odorless triterpenoid ambrein and the resulting profile of its odorous byproducts. This document provides a comprehensive overview of the key degradation products, their distinct scent characteristics, the mechanisms of their formation, and the analytical methodologies for their study.

From Odorless Precursor to Aromatic Treasure: The Degradation of this compound

This compound, a tricyclic triterpene alcohol, is the principal component of ambergris, constituting up to 97% of the dichloromethane-soluble material in some samples.[1] In its pure form, this compound itself is largely odorless.[2] The characteristic and highly valued fragrance of aged ambergris is the result of a slow, natural degradation process, primarily driven by photo-oxidation and autoxidation.[3][4]

The key reactive species in the photo-oxidation of this compound is singlet oxygen (¹O₂), which is generated by the action of sunlight on sensitizers present in the ambergris matrix.[5] The degradation cascade is initiated by an 'ene' reaction between singlet oxygen and the double bond in the this compound molecule, leading to the formation of unstable allyl hydroperoxides. These intermediates then fragment, yielding a variety of smaller, volatile compounds that are responsible for the distinctive ambergris scent.[5]

The following diagram illustrates the generalized photo-oxidative degradation pathway of this compound.

The Olfactory Palette: Key Degradation Products and Their Scent Profiles

The complex fragrance of ambergris is a symphony of various molecules, with a few key players dominating the olfactory landscape. While the odorous volatile oxidation products account for a small fraction of the total mass of ambergris (less than 0.5%), their potent scents define its character.[6]

Table 1: Major Odorous Degradation Products of this compound and their Olfactory Characteristics

| Compound | Odor Profile | Odor Threshold |

| (-)-Ambroxide (Ambroxan) | Ambery, woody, musky, with warm, sweet, and sometimes salty or tobacco-like nuances.[1][2] | 0.3 ppb[7] |

| α-Ambrinol | Described as having a "damp earth with a crude civet subnote". Also characterized as animalic, sensual, and ambery.[3] | 0.0063 µg/L[8] |

| γ-Dihydroionone | Fatty, earthy, with floral, orris-type nuances. An animalic undertone may also be present.[9][10] | 6.2 ppb (in air)[9] |

Perceiving the Scent: The Olfactory Signaling Pathway

The perception of the characteristic ambergris aroma is initiated by the binding of its odorous components to specific olfactory receptors (ORs) in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs), and their activation triggers a cascade of intracellular events that ultimately lead to the perception of smell.

Research has identified the specific olfactory receptor for (-)-Ambroxide as OR7A17. The binding of (-)-Ambroxide to this receptor initiates the canonical olfactory signaling pathway.

The following diagram outlines the key steps in the olfactory signaling pathway upon activation by an odorant such as (-)-Ambroxide.

Experimental Protocols for the Analysis of this compound and its Degradation Products

The analysis of this compound and its degradation products is crucial for quality control in the fragrance industry and for research into the composition of ambergris. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Sample Preparation: Extraction of this compound and its Derivatives

-

Sample Collection: Obtain a representative sample of ambergris.

-

Grinding: If the sample is solid, grind it to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Place a known weight of the powdered ambergris into a flask.

-

Add dichloromethane (DCM) as the extraction solvent.

-

Sonicate the mixture for 15-20 minutes to ensure efficient extraction.

-

Filter the mixture to separate the DCM extract from the insoluble residue.

-

Repeat the extraction process with fresh DCM two more times.

-

Combine the DCM extracts.

-

-

Solvent Evaporation: Evaporate the DCM under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude extract.

-

Storage: Store the extract in a sealed vial at a low temperature (e.g., -20°C) to prevent further degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile components of the ambergris extract.

Derivatization (for this compound Analysis):

Due to the presence of a hydroxyl group, this compound is often derivatized before GC-MS analysis to improve its volatility and chromatographic behavior. Silylation is a common derivatization method.

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine).

-

Silylating Agent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Electron Ionization (EI) Energy: 70 eV.

-

Mass Range: m/z 40-550.

The following diagram outlines a typical experimental workflow for GC-MS analysis of this compound degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that provides detailed structural information about the molecules in the extract. It is particularly useful for the characterization of this compound and its major degradation products without the need for derivatization.

NMR Parameters (Example):

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments:

-

¹H NMR: To identify and quantify protons in the molecules.

-

¹³C NMR: To identify the carbon skeleton of the molecules.

-

2D NMR (e.g., COSY, HSQC, HMBC): To elucidate the detailed structure and connectivity of the molecules.

-

Sample Preparation for NMR:

-

Dissolution: Dissolve a known amount of the crude extract in the deuterated solvent (e.g., CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool into an NMR tube to remove any particulate matter.

-

Analysis: Acquire the NMR spectra.

Conclusion

The transformation of the odorless triterpenoid this compound into a complex mixture of fragrant compounds is a fascinating example of natural product chemistry. The resulting olfactory profile, dominated by key degradation products such as ambroxide, ambrinol, and γ-dihydroionone, has captivated humanity for centuries. Understanding the mechanisms of this degradation, the specific odor characteristics of the resulting compounds, and the analytical methods to study them is essential for researchers in natural product chemistry, perfumery, and related fields. This technical guide provides a foundational understanding of these aspects, offering a starting point for further in-depth investigation and application.

References

- 1. medium.com [medium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Computational Study of the Degradation of this compound from Ambergris" by Emma Fetman [academicworks.cuny.edu]

- 6. researchgate.net [researchgate.net]

- 7. Ambrox [leffingwell.com]

- 8. symrise.com [symrise.com]

- 9. The gamma-Dihydroionones [leffingwell.com]

- 10. Fragrance University [fragranceu.com]

The Pivotal Role of Ambrein in the Genesis of Ambergris: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambergris, a rare and historically prized material from the sperm whale (Physeter macrocephalus), owes its unique olfactory properties to the complex chemical transformation of its principal constituent, ambrein.[1][2][3] This technical guide provides an in-depth review of the central role of this compound, a triterpene alcohol, in the formation of ambergris. It details the current understanding of this compound's biosynthesis, its subsequent environmental degradation into key aromatic compounds, comprehensive experimental protocols for its analysis, and its emerging pharmacological significance. This document consolidates quantitative data, outlines detailed methodologies, and presents visual diagrams of key pathways to serve as a comprehensive resource for professionals in chemical, biological, and pharmaceutical research.

Introduction: The Precursor to a Prized Perfume

Ambergris is a waxy, solid substance formed in the digestive system of the sperm whale, likely as a pathological secretion to aid in the passage of indigestible squid beaks.[4] Fresh ambergris is dark and has a fecal odor, but after years of floating at sea, exposure to sunlight, air, and saltwater transforms it into a lighter, waxy mass with a complex, sweet, and earthy aroma highly valued in perfumery.[1][2]

The cornerstone of this remarkable transformation is This compound (C₃₀H₅₂O), a triterpenoid alcohol that is itself odorless.[3][4] this compound is the biological precursor to the volatile, aromatic compounds that define the characteristic scent of aged ambergris, most notably ambroxide (Ambroxan).[1][2][4][5] It is the oxidative degradation of this compound that unlocks the fragrance potential of ambergris.[1][2]

The Biosynthesis of this compound: From Squalene to Triterpene

While the precise in vivo process within the sperm whale is not fully elucidated, scientific evidence points to a biosynthetic pathway starting from the common triterpenoid precursor, squalene.[3][6][7] Isotopic data suggests that this compound's biosynthetic mechanism is distinct from that of co-occurring sterols in ambergris, hinting at a unique, possibly bacterially-mediated, pathway in the whale's gut.[6][8][9][10]

The proposed enzymatic cyclization of squalene to this compound involves a two-step cascade:

-

Monocyclization: Squalene is first cyclized into a monocyclic intermediate, 3-deoxyachilleol A.[3]

-

Further Cyclization: This intermediate is then converted by a cyclase into the tricyclic structure of this compound.[3]

Recent bioengineering efforts have successfully replicated this pathway in microorganisms like E. coli and yeast, using a squalene-hopene cyclase (SHC) and a tetraprenyl-β-curcumene synthase (BmeTC) to convert squalene into (+)-ambrein.[1][3][11][12]

The Transformation of this compound: Genesis of an Aroma

The true olfactory value of this compound is realized upon its degradation. In the marine environment, this compound undergoes a series of photo-oxidation and autoxidation reactions.[13][14][15][16] This process breaks down the large, odorless this compound molecule into smaller, volatile, and aromatic compounds.

Key degradation products include:

-

(-)-Ambroxide (Ambroxan): A key odorant with a characteristic amber, woody, and musky scent. It is considered the prototype of all ambergris odorants.[1][13]

-

γ-Dihydroionone: Another significant contributor to the overall fragrance profile.[14][17]

-

Ambrinol: An additional important aromatic derivative.

This transformation is primarily driven by singlet oxygen ('ene' reaction) at the air-ocean interface, initiated by sunlight.[14][18] The reaction cleaves the this compound molecule, leading to the formation of a bicyclic part (which becomes tricyclic volatiles) and a monocyclic part (which forms compounds like γ-dihydroionone).[15][17][18]

Quantitative Data and Experimental Protocols

Composition and Yields

The concentration of this compound is a key indicator of ambergris quality. It can vary significantly based on the age and grade of the sample.

| Component | Concentration in Ambergris | Source / Method |

| This compound | 25–45% by mass | [4] |

| Cholestanol-type Steroids | 40–46% by mass | [4] |

| Odorous Volatiles | <0.5% by mass | [17] |

| Biotechnological Production | ||

| (+)-Ambrein (in E. coli) | 2.6 mg/L | [1][12] |

| (+)-Ambrein (in P. pastoris) | 2.0 mg/L | [1][12] |

| (+)-Ambrein (Engineered Yeast) | up to 105 mg/L | [12] |

| Photo-oxidation Yield | ||

| Volatiles from this compound | 8-15% | [17] |

Experimental Protocol: Extraction and Analysis of this compound

A combined analytical approach is recommended for the definitive identification and quantification of this compound in a sample suspected to be ambergris.[19][20][21]

Objective: To extract, identify, and quantify this compound from a solid sample.

Methodology:

-

Sample Preparation:

-

Solvent Extraction:

-

Initial Screening (FTIR):

-

Separation and Identification (GC-MS):

-

Derivatize the extracted neutral lipids to make them volatile for GC analysis.

-

Use a Gas Chromatography-Mass Spectrometry (GC-MS) system to separate the components.[23][24]

-

Column: A capillary column such as OV-17 is suitable.[25]

-

Detection: Use flame ionization detection (FID) for quantification and mass spectrometry (MS) for identification.[25]

-

Identification: Compare the retention time and mass spectrum of the suspected this compound peak with that of a purified this compound standard.[25]

-

-

Structural Confirmation (NMR):

-

For unambiguous structural confirmation, analyze the whole extract using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[17][19][26]

-

This method is rapid, requires no derivatization, and can detect non-GC amenable compounds.[19][20]

-

Characteristic signals for the alkenic protons and carbon atoms of this compound can be identified and compared to published spectra.[19][20]

-

Pharmacological Activities and Drug Development Potential

Beyond its role in perfumery, this compound and its derivatives have demonstrated a range of biological activities, making them of interest to the drug development community.

| Activity | Model / Doses | Observed Effect |

| Analgesic | Mouse models (10 mg/kg, intraperitoneal) | Significant antinociceptive (pain reduction) activity.[4] |

| Anti-inflammatory | Human neutrophil function assays | Inhibition of human neutrophil function, suggesting anti-inflammatory potential.[4][27][28] |

| Aphrodisiac | Male rat models | Increased sexual behavior, including recurrent penile erections and increased intromissions.[28][29] |

| Cytotoxic | Human cancer cell lines (Hepa59T/VGH, WiDr, A-549, MCF-7) | This compound derivatives exhibit antiproliferative effects against various cancer cell lines.[4][27][28] |

| Muscle Relaxant | Rat, guinea pig, and rabbit smooth muscle tissues | Dose-dependent relaxation of smooth muscles by interfering with extracellular calcium ions.[4][29] |

The diverse bioactivities suggest that the triterpenoid scaffold of this compound could be a valuable starting point for the development of new therapeutic agents.

Conclusion and Future Perspectives

This compound is the indispensable core of ambergris, serving as the odorless precursor that, through a remarkable process of natural degradation, gives rise to one of the most sought-after fragrance profiles in history. While its role in perfumery is well-established, the elucidation of its biosynthetic pathway and the expansion of biotechnological production methods are opening new, sustainable avenues for its acquisition.[1][2][12] Furthermore, the growing body of evidence for its diverse pharmacological activities positions this compound as a promising scaffold for future drug discovery and development. Future research should focus on fully clarifying the in vivo biosynthesis in the sperm whale, optimizing microbial production yields to industrial scales, and systematically investigating the mechanisms of action for its various therapeutic effects.

References

- 1. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Ambroxide - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biosynthesis of beta-amyrin. Mechanism of squalene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. "Computational Study of the Degradation of this compound from Ambergris" by Emma Fetman [academicworks.cuny.edu]

- 15. researchgate.net [researchgate.net]

- 16. Simulated environmental photo- and auto-oxidation of this compound [eartharxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 20. Item - Further spectral and chromatographic studies of ambergris - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 21. Ambergris Connect Identify Ambergris [ambergrisconnect.com]

- 22. First evidence of terrestrial this compound formation in human adipocere - PMC [pmc.ncbi.nlm.nih.gov]

- 23. contractlaboratory.com [contractlaboratory.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. This compound | TargetMol [targetmol.com]

Unraveling Ambrein: A Historical and Technical Guide to its Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical scientific literature surrounding the discovery of ambrein, the key chemical constituent of ambergris. From its initial isolation in the early 19th century to its definitive structural elucidation in the mid-20th century, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The following sections detail the pivotal experiments, present key quantitative data, and illustrate the logical workflow of this scientific journey.

The Dawn of Discovery: Isolation of "this compound"

The first significant step towards understanding the chemical nature of ambergris occurred in 1820. French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou, renowned for their work on alkaloids, turned their attention to this enigmatic substance.[1][2] They are credited with the first isolation of the primary, crystalline component of ambergris, which they named "this compound".[1]

Experimental Protocol: Isolation of this compound (Pelletier and Caventou, 1820)

Objective: To isolate the primary crystalline substance from raw ambergris.

Methodology:

-